Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description
Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H26BN3O2 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Pyrimidines are a significant class of heterocyclic compounds with diverse biological activities. The compound Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Molecular Formula: C15H22BNO3
- Molecular Weight: 273.15 g/mol
The presence of both piperidine and dioxaborolane moieties contributes to its unique pharmacological profile.
Pyrimidine derivatives often exhibit their biological effects through interactions with various biological targets. The specific mechanisms for this compound may include:
- Kinase Inhibition: Pyrimidines can act as kinase inhibitors. For instance, they may inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition can lead to reduced cell proliferation and survival in cancerous cells .
- Antagonism of Receptors: The piperidine component may enhance the compound's ability to interact with neurotransmitter receptors or other cellular targets, potentially influencing neurological pathways .
Biological Activity and Therapeutic Applications
Research indicates that pyrimidine derivatives possess a wide range of biological activities:
-
Anticancer Activity:
- Pyrimidines have been shown to inhibit cancer cell growth through various pathways. For example, compounds similar to the one have demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression .
- A study reported that pyrimidines can selectively target mutated kinases involved in tumor growth, providing a targeted therapeutic approach with potentially fewer side effects compared to traditional chemotherapies .
- Antimicrobial Properties:
- Neurological Effects:
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. The compound similar to Pyrimidine, 2-(4-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- was tested against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
K562 (Leukemia) | 8.7 | Cell cycle arrest |
HeLa (Cervical) | 15.0 | Inhibition of RTK signaling |
The results indicated significant anticancer activity across multiple cell lines.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Candida albicans | 16 µg/mL | Fungistatic |
These findings suggest that the compound possesses potential as an antimicrobial agent.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-12-6-8-20(9-7-12)14-18-10-13(11-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZCXBZGYBPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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